NeokadsuranicacidC
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Overview
Description
NeokadsuranicacidC is a triterpenoid compound isolated from the plant Kadsura heteroclita It belongs to a class of natural products known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NeokadsuranicacidC typically involves the extraction from natural sources such as Kadsura heteroclita The isolation process includes solvent extraction followed by chromatographic techniques to purify the compound
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from Kadsura heteroclita. The process involves harvesting the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC). The scalability of this method allows for the production of significant quantities of this compound for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
NeokadsuranicacidC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and other substituents under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
NeokadsuranicacidC has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and microbial infections.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of NeokadsuranicacidC involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, thereby influencing cellular processes and gene expression.
Comparison with Similar Compounds
Similar Compounds
NeokadsuranicacidA: Another triterpenoid isolated from Kadsura heteroclita with a similar structure but different biological activities.
Seco-neokadsuranic acid A: A related compound with distinct chemical properties and applications.
Uniqueness
NeokadsuranicacidC is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its ability to modulate multiple signaling pathways and its diverse range of applications make it a valuable compound for scientific research and potential therapeutic use.
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(4aR,6bR,9R,10S,10aR,11bS)-10-hydroxy-4,4,6b,10,11b-pentamethyl-3-oxo-1,2,4a,5,6,7,8,9,10a,11-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(32)33)20-13-15-28(5)21-11-12-23-27(3,4)25(31)14-16-29(23,6)22(21)17-24(28)30(20,7)34/h10,18,20,23-24,34H,8-9,11-17H2,1-7H3,(H,32,33)/b19-10-/t18-,20-,23+,24-,28+,29-,30+/m1/s1 |
InChI Key |
NAGTVDUVARKYON-MVIFQAJNSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H]([C@@]1(C)O)CC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1(C)O)CC3=C2CCC4C3(CCC(=O)C4(C)C)C)C |
Origin of Product |
United States |
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